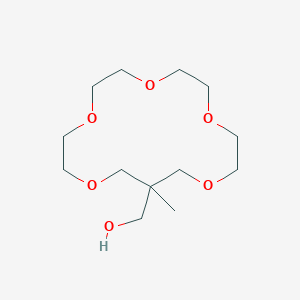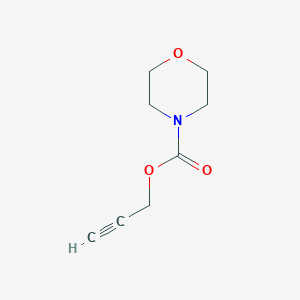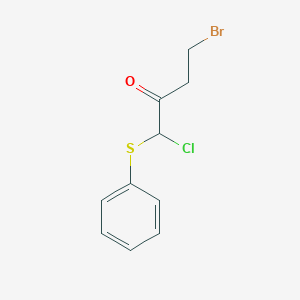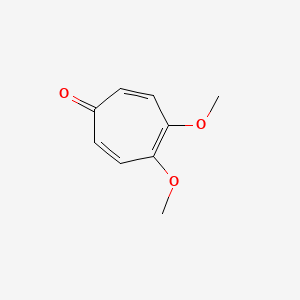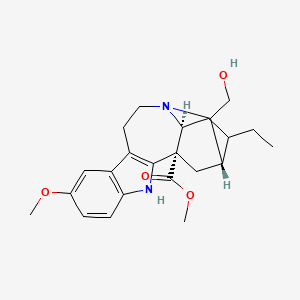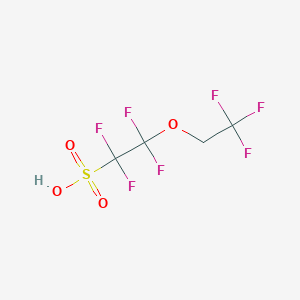![molecular formula C15H15ClO2S B14315916 Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- CAS No. 110210-24-7](/img/structure/B14315916.png)
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to an ethyl chain, which is further connected to a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to produce chlorobenzene. This reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Sulfonation: The chlorobenzene undergoes sulfonation with sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) to introduce the sulfonyl group.
Alkylation: The sulfonated product is then subjected to Friedel-Crafts alkylation using an alkyl halide, such as ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Coupling with Methylphenyl Group: Finally, the ethyl-substituted product is coupled with a methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium methoxide (NaOCH3) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but lacks the methylphenyl group.
Toluene, p-chloro-: Similar structure but lacks the sulfonyl and ethyl groups.
Uniqueness
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is unique due to the presence of both the sulfonyl and methylphenyl groups, which confer distinct chemical and physical properties
Eigenschaften
| 110210-24-7 | |
Molekularformel |
C15H15ClO2S |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
OCVRYFXLOFEYJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


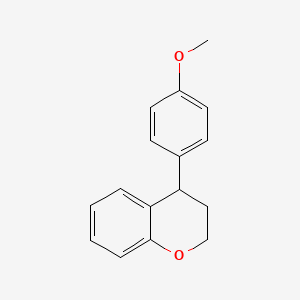
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/no-structure.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

